molecular formula C10H10N2O3 B2413765 2(1H)-Quinazolinone, 6,7-dimethoxy- CAS No. 79754-04-4

2(1H)-Quinazolinone, 6,7-dimethoxy-

Cat. No.: B2413765
CAS No.: 79754-04-4
M. Wt: 206.201
InChI Key: WNVSTKZVDCZBIO-UHFFFAOYSA-N
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Description

2(1H)-Quinazolinone, 6,7-dimethoxy- is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with two methoxy groups attached at the 6th and 7th positions. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinazolinone, 6,7-dimethoxy- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions. Another approach includes the use of 2-aminobenzamide derivatives, which undergo cyclization in the presence of suitable reagents to form the quinazolinone core.

Industrial Production Methods

Industrial production of 2(1H)-Quinazolinone, 6,7-dimethoxy- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinazolinone, 6,7-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazolinone form.

    Substitution: The methoxy groups at the 6th and 7th positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Quinazolinone derivatives, including 2(1H)-Quinazolinone, 6,7-dimethoxy-, have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Quinazolinone, 6,7-dimethoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another compound with methoxy groups at similar positions but with a different core structure.

    6,7-Dimethoxy-4-quinazolinone: A closely related compound with a similar quinazolinone core but different substitution patterns.

Uniqueness

2(1H)-Quinazolinone, 6,7-dimethoxy- is unique due to its specific substitution pattern and the presence of the quinazolinone core. This structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6,7-dimethoxy-1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-8-3-6-5-11-10(13)12-7(6)4-9(8)15-2/h3-5H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVSTKZVDCZBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=NC(=O)N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In an example, A1 was prepared essentially as described in Barker, AJ. European Patent Application 0 566 226 A1, Oct. 20, 1993; and Gazit et al., Bioorg. Med. Chem. 4:1203-1207, 1996. Briefly, methyl 2-amino-4,5-dimethoxybenzoate was treated with formamide at 180° C. The reaction was cooled and diluted with water. The precipitate was collected by filtration, washed with water and dried to give 6,7-dimethoxyquinazolone, which was treated with thionyl chloride and dimethylformamide at reflux, concentrated, and stirred with sodium bicarbonate solution. The resulting solid was collected and crystallized from hexane to give 4-chloro-6,7-dimethoxyquinazoline, which was refluxed with 3-bromoaniline in ethanol, cooled, treated with 1 normal NaOH and the resulting solid collected by filtration to yield 4-(3-bromophenylamino)-6,7-dimethoxyquinazoline (A1).
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